Key Intermediate in N,S-Substituted Naphthoquinone Synthesis
In a 2024 study by Ozdinc et al., 2-Chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione (the target compound) was used as a starting material to synthesize 2-(allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione. The reaction was performed by reacting 0.5 g (1.417 mmol) of the target compound with 0.105 g (1.417 mmol) of allyl mercaptan [1]. This specific chloro-substituted naphthoquinone serves as a critical precursor that is not interchangeable with other aminonaphthoquinone derivatives (e.g., those with 4-benzylpiperidin-1-yl or 4-chlorophenylamino groups) which were used to synthesize different analogues in the same study [1].
| Evidence Dimension | Synthetic Utility (Reactivity with allyl mercaptan) |
|---|---|
| Target Compound Data | 0.5 g (1.417 mmol) used to synthesize 2-(allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione |
| Comparator Or Baseline | 2-chloro-3-(4-(2-fluorophenyl)piperazin-1-yl)naphthalene-1,4-dione; 2-(4-benzylpiperidin-1-yl)-3-chloronaphthalene-1,4-dione; 2-(4-chlorophenylamino)-3-chloronaphthalene-1,4-dione |
| Quantified Difference | Target compound yields a specific N,S-substituted derivative (2) with a 4-phenylpiperazine moiety, while comparators yield derivatives with 4-(2-fluorophenyl)piperazine (4), 4-benzylpiperidin-1-yl (6), and 4-chlorophenylamino (8) groups, respectively. |
| Conditions | Reaction with allyl mercaptan under general synthesis procedure |
Why This Matters
This demonstrates the compound's unique role as a specific building block for generating a defined series of N,S-substituted naphthoquinone analogues, which is essential for structure-activity relationship (SAR) studies.
- [1] Ozdinc, H., Onul, N., & Ozkok, F. (2024). Novel N,S-Substituted naphthoquinone analogues from aminonaphthoquinones. The European Chemistry and Biotechnology Journal, (1), 1-10. View Source
